(S)-2-((1-phenylethyl)carbamoyl)benzoic acid chemical properties
(S)-2-((1-phenylethyl)carbamoyl)benzoic acid chemical properties
An In-depth Technical Guide to (S)-2-((1-phenylethyl)carbamoyl)benzoic Acid
Abstract
(S)-2-((1-phenylethyl)carbamoyl)benzoic acid, a chiral derivative of phthalic anhydride, belongs to the phthalamidic acid class of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization. While experimental data for this specific molecule is limited in public literature, this document synthesizes available information and provides expert analysis based on structurally analogous compounds to offer a predictive and practical resource for researchers. The guide details a robust synthesis protocol, outlines expected spectroscopic signatures for structural verification, and discusses the potential biological significance of this scaffold, particularly in the context of drug discovery and development.
Chemical Identity and Physicochemical Properties
(S)-2-((1-phenylethyl)carbamoyl)benzoic acid is characterized by a benzoic acid core with an amide linkage at the ortho position, derived from the chiral amine (S)-(-)-1-phenylethylamine. This structure imparts specific stereochemical and physicochemical properties crucial for its interaction with biological systems.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-(1-phenylethylcarbamoyl)benzoic acid | N/A |
| Synonyms | 2-({[(1S)-1-phenylethyl]amino}carbonyl)benzoic acid | |
| CAS Number | 21752-36-3 | [1] |
| Molecular Formula | C₁₆H₁₅NO₃ | |
| Molecular Weight | 269.30 g/mol | |
| Melting Point | 130-135 °C | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Purity | ≥98% (typical commercial grade) | |
| Solubility | Predicted to be soluble in DMSO, DMF, and methanol; poorly soluble in water. | N/A |
| pKa | Not experimentally determined. Predicted to have two pKa values: one for the carboxylic acid (approx. 3-5) and a much higher, non-physiological pKa for the amide proton. | N/A |
| LogP | Not experimentally determined. Calculated values for similar structures suggest moderate lipophilicity. | N/A |
Synthesis and Purification
The most direct and common method for synthesizing phthalamidic acids is through the ring-opening of phthalic anhydride with a primary amine. This reaction is typically high-yielding and proceeds under mild conditions, making it an efficient route for generating libraries of N-substituted derivatives.
Causality in Experimental Design:
The choice of a suitable solvent is critical. A polar aprotic solvent like tetrahydrofuran (THF) or a protic solvent like glacial acetic acid is often used.[2] Acetic acid can act as both a solvent and a catalyst, facilitating the reaction. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring. The reaction is typically performed at reflux to ensure it goes to completion. Purification by recrystallization is effective due to the crystalline nature of the product and its differential solubility in hot versus cold solvent systems.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize (S)-2-((1-phenylethyl)carbamoyl)benzoic acid from phthalic anhydride and (S)-(-)-1-phenylethylamine.
Materials:
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Phthalic anhydride (1.0 eq)
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(S)-(-)-1-phenylethylamine (1.0 eq)
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Glacial Acetic Acid
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Deionized Water
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Ethanol (for recrystallization)
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Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
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To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (e.g., 1.48 g, 10 mmol).
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Add 20 mL of glacial acetic acid to the flask and stir until the anhydride is dissolved.
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Slowly add (S)-(-)-1-phenylethylamine (e.g., 1.21 g, 10 mmol) to the solution dropwise. An exothermic reaction may be observed.
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Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) for 2-3 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
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After completion, allow the mixture to cool to room temperature.
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Pour the cooled reaction mixture into 100 mL of cold deionized water while stirring. A white precipitate will form.
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Stir the suspension for 30 minutes in an ice bath to maximize precipitation.
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Collect the crude product by vacuum filtration, washing the solid with cold deionized water.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a white crystalline solid.
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Dry the purified product under vacuum.
Caption: Synthesis workflow for (S)-2-((1-phenylethyl)carbamoyl)benzoic acid.
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. Although public spectral databases lack entries for this specific compound, its structure allows for reliable prediction of its key spectroscopic features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of two distinct aromatic systems and a chiral center. The solvent of choice for analysis would be DMSO-d₆, which can effectively solubilize the compound and allow for the observation of exchangeable protons (acidic OH and amide NH).
Table 2: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.5 | broad singlet | 1H | Chemical shift is concentration-dependent and exchanges with D₂O. |
| Amide (-NH) | 8.5 - 9.5 | doublet | 1H | Coupling to the methine proton (-CH). Exchanges with D₂O. |
| Phthalic Ring Protons | 7.5 - 7.9 | multiplet | 4H | Complex pattern due to ortho- and meta-couplings. |
| Phenyl Ring Protons | 7.2 - 7.4 | multiplet | 5H | Protons of the phenylethyl group. |
| Methine (-CH) | 5.0 - 5.3 | quintet or dq | 1H | Coupled to both the -NH proton and the methyl group protons. |
| Methyl (-CH₃) | 1.4 - 1.6 | doublet | 3H | Coupled to the methine proton. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide confirmation of the carbon skeleton.
Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| Amide Carbonyl (C=O) | 168 - 170 | |
| Acid Carbonyl (C=O) | 166 - 168 | |
| Phenyl C (quaternary) | 142 - 145 | Carbon attached to the ethyl group. |
| Phthalic C (quaternary) | 138 - 140 | Carbon attached to the amide group. |
| Phthalic C (quaternary) | 130 - 132 | Carbon attached to the carboxyl group. |
| Aromatic CHs | 126 - 135 | Multiple signals for the 9 aromatic CH carbons. |
| Methine (-CH) | 48 - 52 | |
| Methyl (-CH₃) | 21 - 24 |
Infrared (IR) Spectroscopy
The IR spectrum is a rapid method to confirm the presence of key functional groups.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, "hairy beard" appearance.[3] |
| N-H Stretch (Amide) | 3200 - 3400 | Medium, sharp. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, multiple weak peaks. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp.[3] |
| C=O Stretch (Amide I Band) | 1640 - 1680 | Strong, sharp. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, multiple peaks. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
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Expected Molecular Ion: For C₁₆H₁₅NO₃, the expected [M+H]⁺ peak in ESI+ mode would be at m/z 270.11. The exact mass is 269.1052.
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Key Fragmentation: Expect to see fragmentation corresponding to the loss of water (-18) from the carboxylic acid, loss of the phenylethyl group, and cleavage of the amide bond.
Potential Applications and Biological Context
While (S)-2-((1-phenylethyl)carbamoyl)benzoic acid itself is not widely studied, its structural class—phthalamidic and phthalic acid derivatives—is of significant interest in medicinal chemistry and agrochemistry.[4]
Osteogenesis and BMP-2 Stimulation
The most compelling therapeutic potential for this scaffold comes from research on closely related analogues. A study published in the Journal of Medicinal Chemistry identified novel 2-(carbamoyl)benzoic acid derivatives as potent stimulators of Bone Morphogenetic Protein 2 (BMP-2). BMP-2 is a critical growth factor that induces osteoblast differentiation, a key process in bone formation and repair.
The study demonstrated that these compounds could induce osteoblast differentiation in vitro and promote new bone formation at fracture sites in animal models. This suggests that the 2-(carbamoyl)benzoic acid core acts as a pharmacophore that can be targeted for the development of novel therapeutics for bone-related disorders like osteoporosis or for enhancing fracture healing.
Sources
- 1. 21752-36-3 | CAS DataBase [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
